2-Chloro-4-(4-nitrophenyl)pyridine
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Overview
Description
2-Chloro-4-(4-nitrophenyl)pyridine is an organic compound with the molecular formula C11H7ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a nitrophenyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-nitrophenyl)pyridine typically involves the nitration of 2-chloropyridine followed by a coupling reaction with a nitrophenyl derivative. One common method involves the reaction of 2-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the fourth position. The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Coupling: Palladium acetate, triphenylphosphine, and a base like potassium carbonate in an organic solvent.
Major Products
Substitution: 2-Amino-4-(4-nitrophenyl)pyridine.
Reduction: 2-Chloro-4-(4-aminophenyl)pyridine.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
2-Chloro-4-(4-nitrophenyl)pyridine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-nitrophenyl)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or antagonist by binding to specific molecular targets such as enzymes or receptors. The presence of the nitrophenyl group can enhance its binding affinity and specificity, while the chlorine atom can influence its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Similar structure but lacks the phenyl group.
4-Nitrophenyl chloroformate: Contains a nitrophenyl group but has different reactivity due to the chloroformate functional group.
2-Chloro-4-ethoxypyridine: Similar structure with an ethoxy group instead of a nitrophenyl group
Uniqueness
2-Chloro-4-(4-nitrophenyl)pyridine is unique due to the combination of the nitrophenyl and chloro substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
2-chloro-4-(4-nitrophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-7-9(5-6-13-11)8-1-3-10(4-2-8)14(15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAJEWTQYTTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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